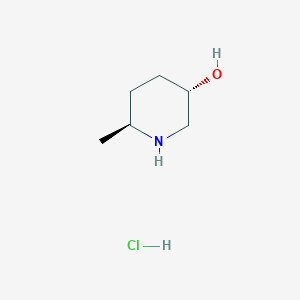![molecular formula C12H16O3 B6269178 2-[2-(4-ethylphenyl)ethoxy]acetic acid CAS No. 1082142-03-7](/img/new.no-structure.jpg)
2-[2-(4-ethylphenyl)ethoxy]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(4-ethylphenyl)ethoxy]acetic acid is an organic compound with the molecular formula C12H16O3 It is characterized by the presence of an ethylphenyl group attached to an ethoxyacetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-ethylphenyl)ethoxy]acetic acid typically involves the reaction of 4-ethylphenol with ethylene oxide to form 2-(4-ethylphenyl)ethanol. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(4-ethylphenyl)ethoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: this compound can be converted to 2-[2-(4-carboxyphenyl)ethoxy]acetic acid.
Reduction: The reduction of the carboxylic acid group yields 2-[2-(4-ethylphenyl)ethoxy]ethanol.
Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[2-(4-ethylphenyl)ethoxy]acetic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[2-(4-ethylphenyl)ethoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyacetic acid moiety can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[2-(4-methylphenyl)ethoxy]acetic acid
- 2-[2-(4-chlorophenyl)ethoxy]acetic acid
- 2-[2-(4-fluorophenyl)ethoxy]acetic acid
Uniqueness
2-[2-(4-ethylphenyl)ethoxy]acetic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different substituents, the ethyl group may enhance lipophilicity and alter the compound’s interaction with molecular targets.
Eigenschaften
CAS-Nummer |
1082142-03-7 |
|---|---|
Molekularformel |
C12H16O3 |
Molekulargewicht |
208.3 |
Reinheit |
92 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



